ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is commonly used in scientific research for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the mu-opioid receptor, cannabinoid receptor, and serotonin receptor, among others.
Biochemical and Physiological Effects
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activation of microglia, which are cells in the central nervous system that play a role in inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate in lab experiments is its potential therapeutic effects in various areas of research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully interpret its effects.
Future Directions
There are several future directions for the study of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate. One direction is the further elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of more efficient synthesis methods could also be an area of future research.
Conclusion
In conclusion, ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate is a chemical compound that has potential therapeutic effects in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop more targeted therapies.
Synthesis Methods
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with piperidine in the presence of a base to form 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine. The second step involves the reaction of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine with ethyl chloroformate in the presence of a base to form ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate.
Scientific Research Applications
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory, antinociceptive, and antitumor properties. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
ethyl 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-27-23(25)20-10-7-13-24(16-20)15-19-11-12-21(22(14-19)26-2)28-17-18-8-5-4-6-9-18/h4-6,8-9,11-12,14,20H,3,7,10,13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBLGOGMJUFGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-3-carboxylate |
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